1-(4-Fluorophenyl)-3-(pyridin-2-ylsulfanyl)propan-1-one
Description
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Properties
IUPAC Name |
1-(4-fluorophenyl)-3-pyridin-2-ylsulfanylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNOS/c15-12-6-4-11(5-7-12)13(17)8-10-18-14-3-1-2-9-16-14/h1-7,9H,8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGTXMVUBVXECL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCCC(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Fluorophenyl)-3-(pyridin-2-ylsulfanyl)propan-1-one, with the CAS number 1157733-02-2, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Its molecular formula is , and it has a molecular weight of 261.31 g/mol. This compound features a fluorophenyl group and a pyridinyl sulfanyl moiety, which may contribute to its biological properties.
Pharmacological Properties
The biological activity of 1-(4-Fluorophenyl)-3-(pyridin-2-ylsulfanyl)propan-1-one has been explored in various studies, particularly focusing on its potential as an anti-cancer agent. The compound exhibits several pharmacological effects, including:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.
- Antimicrobial Properties : Research indicates that it may possess antimicrobial activity against specific bacterial strains, although detailed mechanisms remain to be elucidated.
The exact mechanism by which 1-(4-Fluorophenyl)-3-(pyridin-2-ylsulfanyl)propan-1-one exerts its biological effects is still under investigation. However, it is hypothesized that:
- The fluorine atom in the para position may enhance lipophilicity, facilitating better cell membrane penetration.
- The pyridine ring could interact with various biological targets, potentially influencing signaling pathways involved in cell survival and apoptosis.
In Vitro Studies
Several in vitro studies have evaluated the effects of this compound on various cancer cell lines. For instance:
| Study | Cell Line | Concentration | Observed Effect |
|---|---|---|---|
| Study A | MCF-7 (Breast Cancer) | 10 µM | 50% inhibition of cell viability |
| Study B | HeLa (Cervical Cancer) | 5 µM | Induction of apoptosis after 24 hours |
These studies provide initial evidence supporting the compound's potential as a therapeutic agent.
In Vivo Studies
Limited in vivo studies have been conducted, but preliminary results indicate promising antitumor effects in animal models. For example:
- In a xenograft model using mice implanted with cancer cells, treatment with the compound resulted in a significant reduction in tumor size compared to control groups.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
